(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one
Description
“(3Z)-4-{[3,5-Bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one” is a fluorinated enaminone derivative characterized by a conjugated enone system (C=O and C=C bonds) and a 3,5-bis(trifluoromethyl)phenylamino substituent. The Z-configuration of the double bond at the 3-position introduces steric and electronic constraints that influence its reactivity and molecular interactions.
For example, enaminones are known for their utility in Michael addition reactions and as precursors to heterocycles like pyridines or pyrroles.
Properties
IUPAC Name |
(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO/c1-11(26)16(12-5-3-2-4-6-12)10-25-15-8-13(17(19,20)21)7-14(9-15)18(22,23)24/h2-10,25H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMZNWQBFDUAKS-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable α,β-unsaturated ketone under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with “(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one” and are analyzed for comparative insights:
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
- Structure: This compound (CAS RN: [1256245-84-7]) features a cyclobutene-dione core substituted with bis(trifluoromethyl)phenylamino and cinchona alkaloid-derived groups.
- Key Differences: The cyclobutene-dione moiety replaces the enone system, introducing additional ring strain and electrophilic carbonyl groups. The cinchona alkaloid component (6′-methoxycinchonan) adds chirality and a bulky quinoline-based substituent, which may enhance binding to stereoselective targets (e.g., ion channels or proteases) .
(3-Bromo-4-fluorophenyl)methylamine
- Structure : A secondary amine with bromo, fluoro, and trifluoromethyl substituents (C₁₅H₁₂BrF₄N).
- Applications : Halogenated amines are common in agrochemicals and CNS-targeting pharmaceuticals, though specific data for this compound are unavailable.
Triflusulfuron Methyl Ester and Related Sulfonylureas
- Structure : Sulfonylurea herbicides (e.g., triflusulfuron methyl) contain trifluoromethyl groups but are based on a triazine-sulfonylurea scaffold.
- Key Differences: The triazine core enables herbicidal activity through acetolactate synthase (ALS) inhibition, a mechanism unrelated to enaminone chemistry. Sulfonylureas exhibit higher water solubility due to ionizable sulfonyl groups, contrasting with the hydrophobic nature of the target compound .
Research Implications
The trifluoromethylphenylamino motif is a versatile pharmacophore, but its biological activity depends on the core structure:
Biological Activity
The compound (3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one, also known by its CAS number 1256245-84-7, is a synthetic organic molecule characterized by its unique trifluoromethyl-substituted phenyl moiety and a conjugated enone system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of steroid 5α-reductase type 1 (SRD5A1), which is implicated in various androgen-related disorders.
Chemical Structure and Properties
- Molecular Formula : C₃₂H₂₈F₆N₄O₃
- Molecular Weight : 630.59 g/mol
- IUPAC Name : 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione
Inhibition of SRD5A1
Recent studies have highlighted the potential of this compound as a potent inhibitor of SRD5A1. This enzyme converts testosterone to dihydrotestosterone (DHT), a critical factor in androgenic alopecia and benign prostatic hyperplasia.
- Inhibitory Concentration : The compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 1.44 ± 0.13 µM against SRD5A1 with relatively low cytotoxicity (IC₅₀ = 29.99 ± 8.69 µM) .
- Mechanism of Action : The inhibition mechanism appears to involve both direct enzyme suppression and modulation of SRD5A1 protein expression levels. Notably, it was observed that at concentrations of 1 and 2.5 µM, there was a significant decrease in SRD5A1 protein expression after 24 hours of treatment, while mRNA levels remained unchanged, suggesting a post-transcriptional regulatory mechanism .
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Hair Loss Treatment : A study demonstrated that the compound reduced DHT production by up to 46% at concentrations as low as 1 µM while maintaining high cell viability (88%) in HaCaT cells (human keratinocyte cell line). This indicates its potential utility in treating androgenic alopecia .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1256245-84-7 |
| Molecular Formula | C₃₂H₂₈F₆N₄O₃ |
| Molecular Weight | 630.59 g/mol |
| IC₅₀ (SRD5A1 Inhibition) | 1.44 ± 0.13 µM |
| Cytotoxicity IC₅₀ | 29.99 ± 8.69 µM |
| DHT Production Inhibition | Up to 46% at 1 µM |
| Cell Viability at IC₅₀ | 88% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
